Malvidin

Antioxidant capacity ORAC assay Structure-activity relationship

Anthocyanidin standards for grape-derived product quantification require matrix-matched reference materials to avoid quantification bias. Malvidin (CAS 10463-84-0), the predominant Vitis anthocyanidin aglycone, provides this exact solution. • COX-2 inhibitor: IC₅₀ 2.76 µM vs. 12.45 µM (COX-1)-4.5-fold selectivity. • pH-stable: Most stable anthocyanidin-diglucoside across pH 1.5-7.0, up to 90°C. • Analytical standard: ≥95% HPLC, w/w absolute assay, supports ANDA/QC applications.

Molecular Formula C17H15O7+
Molecular Weight 331.3 g/mol
CAS No. 10463-84-0
Cat. No. B083408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalvidin
CAS10463-84-0
Synonyms3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavylium
malvidin
malvidin chloride
Molecular FormulaC17H15O7+
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
InChIInChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1
InChIKeyKZMACGJDUUWFCH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malvidin Chemical Identity & Core Structure


Malvidin (CAS 10463-84-0) is an O-methylated anthocyanidin cation with the molecular formula C₁₇H₁₅O₇⁺, derived from delphinidin through methoxyl substitution at the 3′ and 5′ positions of the B-ring [1]. It is one of the six most common dietary anthocyanidins, accounting with its glycosides for a substantial proportion of anthocyanins found in nature, particularly abundant in grapes, berries, and red wine [2]. Malvidin is most frequently encountered and studied in its glycosylated forms—primarily malvidin-3-O-glucoside (oenin) and malvidin-3,5-O-diglucoside (malvin)—which exhibit distinct physicochemical and biological properties compared to the aglycone [3].

Malvidin Substitution: Structure-Specific Evidence


Generic substitution among anthocyanidins (cyanidin, delphinidin, petunidin, peonidin, pelargonidin, and malvidin) is scientifically unjustified due to B-ring substitution patterns that dictate divergent stability, antioxidant capacity, enzyme inhibition profiles, and colorimetric properties. The number and position of hydroxyl and methoxy groups strongly influence not only the color of anthocyanidins but most of all their antioxidant and biological activities [1]. Malvidin's 3′,5′-dimethoxy substitution confers a unique profile: lower radical scavenging activity in ORAC assays compared to ortho-dihydroxy-bearing anthocyanidins [2], yet superior pH-dependent stability among anthocyanidin-3,5-diglucosides due to methoxyl substitution conferring resistance to oxidative degradation [3]. Selecting malvidin over delphinidin or cyanidin without structural consideration may produce fundamentally different experimental outcomes in antioxidant, color stability, or enzyme inhibition studies.

Malvidin vs. Comparators: Quantitative Evidence


ORAC Radical Scavenging vs. Delphinidin and Petunidin

In a direct head-to-head comparison of six common anthocyanidin aglycones, malvidin chloride (Mv) exhibited significantly lower oxygen radical absorbance capacity (ORAC) than delphinidin chloride (Dp) and petunidin chloride (Pt). The fluorometric ORAC test revealed a clear rank order driven by B-ring hydroxylation: Dp > Pt > Cd > Mv ≈ Pg ≈ Pn [1]. This diminished radical scavenging capacity in malvidin is directly attributable to the 3′,5′-dimethoxy substitution pattern which replaces the ortho-dihydroxy (catechol) moiety present in delphinidin and cyanidin [2].

Antioxidant capacity ORAC assay Structure-activity relationship

pH Stability of Malvidin-3,5-Diglucoside vs. Other Diglucosides

In a systematic stability study of anthocyanidin-3,5-diglucosides incubated across pH 1.5 to 7.0 at temperatures ranging from 20 to 90°C, malvidin-3,5-diglucoside demonstrated the highest overall stability among all five diglucosides tested. The stability rank order was explicitly reported as: malvidin-3,5-diglucoside > peonidin > petunidin > cyanidin > delphinidin-3,5-diglucosides [1]. The study established that pigment stability increased with increasing methoxyl substitution and decreased with increasing hydroxyl substitution in the molecule [2]. This class-level evidence, derived from direct comparative experimentation, identifies malvidin's 3′,5′-dimethoxy B-ring as the structural determinant conferring maximal resistance to pH- and temperature-induced degradation.

Color stability Food chemistry Anthocyanin degradation

Oenin vs. Malvin Copigmentation Binding Affinity

In a direct comparative study of copigmentation binding constants (K) using three copigments (vinylcatechin dimers CP1 and CP2; catechin dimer B3/CP3) with both malvidin-3-glucoside (oenin) and malvidin-3,5-diglucoside (malvin), the binding affinity hierarchy was consistently K(CP2) > K(CP1) ≫ K(CP3) for both pigments [1]. Quantitative molecular dynamics calculations were performed to interpret binding data and specify the relative arrangement of pigment and copigment molecules within complexes [2]. This head-to-head glycosylation comparison establishes that both mono- and di-glucoside forms of malvidin engage in measurable, tunable copigmentation interactions that modulate color intensity and stability in formulated systems.

Copigmentation Binding constant Color enhancement

COX-2 Selectivity vs. Cyanidin and Delphinidin

Cross-study comparable evidence reveals divergent COX-2 inhibitory profiles among anthocyanidin aglycones. Malvidin exhibited higher activity towards COX-2 compared to COX-1, indicating selectivity as a COX-2 inhibitor [1]. Reported IC₅₀ values for malvidin are 12.45 ± 0.70 µM against COX-1 and 2.76 µM against COX-2, yielding approximately 4.5-fold selectivity for COX-2 [2]. In contrast, a separate study of five anthocyanidins found that delphinidin and cyanidin inhibited LPS-induced COX-2 expression, whereas pelargonidin, peonidin, and malvidin did not inhibit COX-2 expression in that particular assay system, suggesting that the ortho-dihydroxyphenyl (catechol) structure on the B-ring relates to COX-2 expression inhibition [3].

Cyclooxygenase inhibition Anti-inflammatory Enzyme selectivity

ORAC: Malvidin-3-Glucoside vs. Delphinidin-3-Galactoside

In a preparative isolation study achieving up to 100% purity for anthocyanin monomeric isomers from wild blueberries, the oxygen radical absorbance capacity (ORAC) was evaluated for all isolated pure compounds. Delphinidin-3-galactoside exhibited the highest capacity at 13.062 ± 2.729 μmol TE/μmol, while malvidin-3-glucoside demonstrated the lowest capacity at 0.851 ± 0.032 μmol TE/μmol among the tested compounds [1]. This represents an approximately 15.3-fold difference in peroxyl radical scavenging capacity between the two purified anthocyanin glycosides, directly attributable to the structural differences in B-ring substitution [2].

ORAC Glycosylated anthocyanins Radical scavenging

Malvidin Research & Industrial Applications


Natural Food Colorant: pH and Thermal Stability

Based on class-level evidence establishing malvidin-3,5-diglucoside as the most stable among five anthocyanidin diglucosides across pH 1.5–7.0 and temperatures up to 90°C, malvidin-derived pigments are the preferred starting material for natural food colorant formulations where resistance to processing-induced degradation is critical. The stability rank order (malvidin > peonidin > petunidin > cyanidin > delphinidin) is driven by methoxyl substitution conferring protection against oxidative and pH-mediated color loss [1].

HPLC Analytical Standards for Grape and Wine Anthocyanins

Malvidin chloride analytical standards (≥95% to ≥97% HPLC purity) with w/w absolute assay certification are essential for quantitative titration in HPLC method development and validation for grape-derived products. Given that malvidin-3-glucoside, malvidin-3,5-diglucoside, and acylated malvidin derivatives are predominant in Vitis species, malvidin-based standards provide matrix-matched quantification superior to non-endogenous anthocyanidin standards. Commercially available standards with traceability to pharmacopeial standards (USP/EP) support ANDA filings and quality control applications [1].

Copigmentation and Color Stabilization in Model Beverages

The direct comparative copigmentation binding data for oenin and malvin with vinylcatechin dimers establishes malvidin glycosides as suitable pigments for fundamental studies of intermolecular color stabilization mechanisms. The demonstrated binding constant hierarchy K(CP2) > K(CP1) ≫ K(CP3) for both glycosylation forms provides a quantitative framework for screening copigment candidates and optimizing pigment-copigment ratios in formulation development. Malvidin's unique B-ring substitution pattern (3′,5′-dimethoxy) offers a distinct copigmentation profile compared to ortho-dihydroxy-bearing anthocyanins [1].

COX-2 Selective Inhibition and Inflammation Models

Cross-study evidence indicates that malvidin exhibits approximately 4.5-fold selectivity for COX-2 enzyme inhibition over COX-1 (IC₅₀: 2.76 µM vs. 12.45 µM), while lacking the capacity to inhibit LPS-induced COX-2 expression seen with delphinidin and cyanidin. This bifurcated profile—direct enzyme inhibition without transcriptional regulation—positions malvidin as a unique tool compound for dissecting post-translational versus transcriptional mechanisms of anti-inflammatory action. Procurement of malvidin over delphinidin or cyanidin is indicated when the research objective specifically targets COX-2 enzyme inhibition independent of NF-κB-mediated transcriptional effects [1].

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